molecular formula C30H45N5O4S B11928392 (S,R,S)-AHPC-C7-amine

(S,R,S)-AHPC-C7-amine

Número de catálogo: B11928392
Peso molecular: 571.8 g/mol
Clave InChI: KHXMEYUTLVQWBB-ONBPZOJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualization as a Chemical Probe in Targeted Protein Degradation

(S,R,S)-AHPC-C7-amine serves as a critical chemical probe in the development of Proteolysis Targeting Chimeras (PROTACs). lumiprobe.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. lumiprobe.com They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing the two into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the cell's natural disposal system, the proteasome. lumiprobe.comchemshuttle.com

The utility of this compound has been demonstrated in the creation of PROTACs aimed at specific disease-related proteins. For instance, it has been used as a component in the development of a PROTAC designed to degrade the estrogen-related receptor α (ERRα), a protein implicated in various metabolic diseases and cancers. medchemexpress.eumedchemexpress.comxcessbio.com By incorporating this compound into a PROTAC, researchers can create a powerful tool to study the biological consequences of depleting a specific protein, thereby validating it as a potential drug target. chemshuttle.com

Classification as an E3 Ubiquitin Ligase Ligand-Linker Conjugate

Structurally, this compound is classified as an E3 ubiquitin ligase ligand-linker conjugate. medchemexpress.eumedchemexpress.comxcessbio.commedchemexpress.eu This classification reflects its two primary components:

E3 Ubiquitin Ligase Ligand : The core of the molecule contains a ligand moiety that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. lumiprobe.commedchemexpress.eumedchemexpress.comglpbio.com This ligand is based on the well-characterized VHL inhibitor known as VH032. medchemexpress.eumedchemexpress.comxcessbio.com The role of this component is to recruit the VHL protein complex. medchemexpress.eu

Linker : Attached to the VHL ligand is a seven-carbon alkyl chain (C7) that terminates in a primary amine group (-NH2). xcessbio.com This linker acts as a spacer and provides a reactive handle. The amine group allows for straightforward chemical conjugation to a ligand that binds a separate protein of interest, enabling the assembly of a complete PROTAC molecule.

The combination of a potent E3 ligase binder with a versatile linker makes this compound a valuable building block in the modular synthesis of PROTACs. glpbio.com

Significance of Stereochemistry in Ligand Design

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of this compound. The designation "(S,R,S)" refers to the specific configuration at the three chiral centers within the molecule's core structure. xcessbio.com This exact stereoisomer is the active form required for high-affinity binding to the VHL protein.

X-ray crystallography studies of similar VHL ligands have revealed that this specific spatial orientation is crucial for establishing key interactions within the VHL binding pocket. For example, the hydroxyproline (B1673980) part of the ligand forms critical hydrogen bonds with amino acid residues in the VHL protein, while other parts of the ligand fit into specific hydrophobic pockets. Any deviation from the (S,R,S) configuration, such as the (S,S,S) form, results in a loss of binding and renders the molecule inactive, making it a useful negative control in experiments. This stringent stereochemical requirement underscores the precision needed in designing effective molecules for targeted protein degradation. vulcanchem.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2306389-04-6 xcessbio.com
Molecular Formula C30H45N5O4S xcessbio.com
Molecular Weight 571.77 g/mol xcessbio.com
Synonym VH032-C7-amine medchemexpress.comxcessbio.com
Full Chemical Name (2S, 4R)-1-[(2S)-2-(8-aminooctanamido)-3, 3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1, 3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide xcessbio.com
SMILES CC1N=CSC=1C1=CC=C(CNC(=O)[C@@H]2CC@@HCN2C(=O)C@@HC(C)(C)C)C=C1 xcessbio.com
InChIKey KHXMEYUTLVQWBB-ONBPZOJHSA-N xcessbio.com

Propiedades

Fórmula molecular

C30H45N5O4S

Peso molecular

571.8 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H45N5O4S/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1

Clave InChI

KHXMEYUTLVQWBB-ONBPZOJHSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O

Origen del producto

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Organic Synthesis for (S,R,S)-AHPC-C7-amine Productionresearchgate.netmedchemexpress.commedchemexpress.com

The synthesis of this compound, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, is a multi-step process that demands precise control over stereochemistry and functional group manipulations. The correct (S,R,S) configuration is essential for effective binding to the VHL protein, which is a prerequisite for the subsequent recruitment and degradation of target proteins. vulcanchem.com

Chiral Resolution and Asymmetric Synthesis Approachesresearchgate.net

Achieving the specific stereoisomer of (S,R,S)-AHPC is paramount for its biological function. Organic synthesis strategies rely on two primary approaches to obtain the enantiomerically pure compound:

Chiral Resolution : This classical method involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org The process typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. Following separation, the chiral auxiliary is removed to yield the desired pure enantiomer. While effective, this method has the inherent drawback of discarding at least 50% of the starting material unless the unwanted enantiomer can be racemized and reused. wikipedia.org

Asymmetric Synthesis : To circumvent the wastefulness of resolution, asymmetric synthesis is often the preferred strategy. wikipedia.org This approach involves building the chiral centers into the molecule stereoselectively from the outset. Methods such as using chiral catalysts, auxiliaries, or reagents ensure that only the desired enantiomer is formed in significant excess. yale.edu For the synthesis of chiral amines specifically, biocatalytic methods employing enzymes like amine transaminases (ATAs) or imine reductases (IREDs) have emerged as powerful tools, offering high enantioselectivity under mild reaction conditions. researchgate.netnih.gov The development of versatile chiral reagents, such as tert-butanesulfinamide, has also provided robust and widely adopted routes for the asymmetric synthesis of a vast array of chiral amines. yale.edu

Functional Group Transformations for Amine Introductionresearchgate.net

The introduction of the C7-amine linker onto the (S,R,S)-AHPC core is a key synthetic step. The chemical name, (2S, 4R)-1-[(2S)-2-(8-aminooctanamido)-3, 3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1, 3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide, indicates an amide linkage between the AHPC core and an eight-carbon chain terminating in a primary amine. xcessbio.cominvivochem.com

The synthesis typically involves the coupling of the (S,R,S)-AHPC scaffold with a protected amino acid, in this case, a derivative of 8-aminooctanoic acid. The terminal amine of the linker is temporarily protected, often with a Boc (tert-butyloxycarbonyl) group, to prevent it from interfering with the amide bond formation. Once the linker is attached, the protecting group is removed in a final step to expose the primary amine functionality.

Common reactions for forming the amine group itself in organic synthesis include:

Reduction of Amides and Nitriles : Powerful reducing agents like lithium aluminum hydride (LAH) can efficiently reduce amides and nitriles to amines. pharmacy180.comchemistrysteps.com

Reduction of Azides : Azides can be readily converted to primary amines through reduction, for instance, via catalytic hydrogenation. pharmacy180.com

Reductive Amination : This reaction involves the conversion of a carbonyl group (aldehyde or ketone) into an amine through an imine intermediate. researchgate.net

Design Principles for Linker Integration in Conjugates

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. Its length, composition, and attachment points are optimized to ensure a stable and effective ternary complex between the E3 ligase, the PROTAC, and the target protein. nih.gov

Importance of the C7 Alkyl Linker in PROTAC Designresearchgate.net

The seven-carbon alkyl chain in this compound serves a crucial role in the architecture of PROTACs. The choice of a C7 linker is a result of careful optimization to achieve several key properties: vulcanchem.com

Optimal Distance and Orientation : The linker must span the appropriate distance between the VHL E3 ligase and the target protein to facilitate an efficient ubiquitin transfer. The C7 alkyl chain provides a balance of flexibility and rigidity, which helps to correctly position the two proteins for ubiquitination. vulcanchem.com

Metabolic Stability : The linker must be stable enough to resist premature cleavage by metabolic enzymes in vivo. The alkyl nature of the C7 linker generally imparts good metabolic stability compared to more complex linker structures. vulcanchem.com

Ternary Complex Cooperativity : The linker's properties significantly influence the stability and cooperativity of the ternary complex (VHL-PROTAC-Target). The C7 length has been found to be effective in promoting the necessary protein-protein interactions for degradation.

Terminal Amine Functionality for Subsequent Bioconjugationresearchgate.netnih.gov

The terminal primary amine (-NH2) on the C7 linker is a versatile and highly valuable functional group for the synthesis of heterobifunctional PROTACs. Primary amines are strong nucleophiles and can readily react with a variety of electrophilic functional groups to form stable covalent bonds. thermofisher.com

This reactivity is exploited in the final step of PROTAC synthesis, where the this compound (the E3 ligase ligand-linker moiety) is conjugated to a ligand designed to bind to the specific protein of interest (POI). A common strategy involves reacting the terminal amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the POI ligand to form a stable amide bond. axispharm.comnih.gov This modular approach allows for the efficient synthesis of a wide range of PROTACs targeting different proteins by simply swapping the POI ligand.

Diversification of (S,R,S)-AHPC-Based Ligand-Linker Conjugatesvulcanchem.combiosynth.comglpbio.commedchemexpress.com

The (S,R,S)-AHPC scaffold serves as a versatile anchor for creating a diverse library of E3 ligase ligand-linker conjugates. By systematically modifying the linker's length, composition, and terminal functional group, chemists can fine-tune the properties of the resulting PROTACs to optimize degradation efficiency, cell permeability, and target selectivity. nih.govglpbio.com

For example, this compound is specifically used to synthesize PROTACs for degrading targets like the estrogen-related receptor α (ERRα). xcessbio.cominvivochem.commedchemexpress.com By altering the linker, other targets can be pursued. Conjugates with different alkyl chain lengths (e.g., C3, C4, C5, C10) or those incorporating polyethylene (B3416737) glycol (PEG) units have been developed to modulate solubility and spatial parameters. glpbio.commedchemexpress.combroadpharm.comtargetmol.com The terminal functional group can also be varied to include carboxylic acids, azides, or halides, providing different chemical handles for conjugation to various protein-targeting ligands. medchemexpress.commedchemexpress.com This modularity has enabled the creation of specific PROTACs for a range of targets including BET proteins and EED. glpbio.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Synonym VH032-C7-amine xcessbio.cominvivochem.commedchemexpress.com
CAS Number 2306389-04-6 xcessbio.cominvivochem.com
Molecular Formula C30H45N5O4S xcessbio.cominvivochem.com
Molecular Weight 571.77 g/mol xcessbio.com
InChIKey KHXMEYUTLVQWBB-ONBPZOJHSA-N xcessbio.cominvivochem.com

Molecular Mechanism of Action in Protein Degradation Pathways

Ligand-Protein Interactions: Binding to the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The (S,R,S)-AHPC-C7-amine molecule is structurally composed of two key parts: a VHL-binding ligand moiety and a C7-amine linker. medchemexpress.comvulcanchem.com The VHL-binding component, often referred to as (S,R,S)-AHPC or VH032, is designed to specifically and with high affinity engage the von Hippel-Lindau protein. medchemexpress.commedchemexpress.com VHL is the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.com

The specific stereochemistry of the molecule, denoted as (S,R,S), is crucial for its biological activity, ensuring an optimal three-dimensional arrangement for effective binding to the VHL protein. vulcanchem.com This interaction mimics the binding of VHL's natural substrate, hypoxia-inducible factor 1α (HIF-1α). Research based on the core (S,R,S)-AHPC structure reveals that the hydroxyproline (B1673980) portion of the molecule forms key hydrogen bonds with amino acid residues like Ser111 and His110 within the VHL β-domain. Concurrently, the tert-leucine group settles into a hydrophobic pocket, further stabilizing the interaction. The C7-amine component serves as a seven-carbon alkyl linker with a terminal amine group, which is used for chemical conjugation to a ligand that will bind a specific target protein. vulcanchem.com

ComponentFunctionalityRole in VHL Interaction
(S,R,S)-AHPC Moiety VHL LigandBinds with high affinity to the VHL E3 ubiquitin ligase complex. medchemexpress.comvulcanchem.com
Hydroxyproline Core (S,R,S)-stereochemistryDirects VHL binding via a hydrogen-bond network with VHL residues.
tert-Leucine Group Hydrophobic moietyOccupies a hydrophobic pocket in the VHL protein, enhancing binding affinity.
C7-Amine Linker -(CH₂)₇-NH₂ spacerProvides a point of attachment for a target protein ligand and optimizes spatial orientation for subsequent steps. vulcanchem.com

Principles of Ubiquitin-Proteasome System (UPS) Hijacking

The Ubiquitin-Proteasome System (UPS) is a primary pathway for regulated protein degradation in eukaryotic cells, crucial for maintaining cellular protein homeostasis. medsci.orgmdpi.com The system involves a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, a small regulatory protein. medsci.org This polyubiquitin (B1169507) tag marks the protein for destruction by the proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. researchgate.netmdpi.com

This compound is a foundational component for PROTACs that are engineered to hijack this natural process. sigmaaldrich.comvulcanchem.com By linking the VHL-binding moiety to a ligand for a different target protein, the resulting PROTAC molecule acts as a bridge, artificially bringing the target protein into close proximity with the VHL E3 ligase complex. researchgate.net

The core function of a PROTAC derived from this compound is to induce the formation of a "ternary complex" consisting of the VHL E3 ligase, the PROTAC molecule, and the target protein of interest. vulcanchem.comsci-hub.se The C7 linker plays a critical role in this process. Its length and flexibility are designed to span the distance between the VHL protein and the target protein, allowing for a stable and productive assembly of the three components. vulcanchem.com This seven-carbon chain is thought to provide an optimal balance of flexibility and rigidity to correctly position the two proteins relative to each other. vulcanchem.com

The necessity of this ternary complex for inducing protein degradation has been demonstrated in research. sci-hub.sesci-hub.se Studies have shown that if cells are pre-treated with a free VHL ligand like (S,R,S)-AHPC, it will compete with the PROTAC for binding to VHL. sci-hub.sesci-hub.se This competition prevents the formation of the ternary complex and successfully blocks the degradation of the target protein, confirming that the bridge-like function of the PROTAC is essential for its activity. sci-hub.sesci-hub.se

Once the ternary complex is successfully formed, the catalytic machinery of the VHL E3 ligase is brought close to the captured target protein. vulcanchem.com This proximity allows the E3 ligase to efficiently catalyze the transfer of multiple ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein. researchgate.netvulcanchem.com

This polyubiquitination chain acts as a degradation signal. mdpi.com The tagged protein is then recognized by the 26S proteasome. medsci.org The proteasome unfolds the ubiquitinated protein and degrades it into small peptides, effectively removing it from the cell. researchgate.net The PROTAC molecule, having facilitated this event, is then released and can go on to recruit another target protein molecule, acting in a catalytic manner. The entire degradation process is dependent on the proteasome, as demonstrated by experiments where proteasome inhibitors like MG132 prevent the degradation of the target protein even in the presence of the PROTAC. sci-hub.se

Facilitation of Ternary Complex Formation with Target Proteins

Modulating Cellular Processes Through VHL Activity

By hijacking the VHL E3 ligase, PROTACs constructed from this compound can direct the degradation of specific proteins that are not the natural substrates of VHL. medchemexpress.commedchemexpress.com This capability allows for the targeted modulation of cellular processes that are dependent on the levels of that particular protein. The selective removal of a disease-driving protein can alter signaling pathways, inhibit cell growth, or induce apoptosis, offering a powerful therapeutic strategy. mdpi.com

For instance, this compound and its derivatives have been used to create PROTACs targeting a range of proteins implicated in various diseases. medchemexpress.comxcessbio.com Research has shown the successful degradation of proteins such as estrogen-related receptor α (ERRα) and mutant forms of the Epidermal Growth Factor Receptor (EGFR) in cancer cells. medchemexpress.comxcessbio.comsci-hub.sesci-hub.se Another study utilized a PROTAC derived from a related compound to degrade lactate (B86563) dehydrogenase (LDH), which led to a significant reduction in tumor volume in pancreatic cancer models. vulcanchem.com This demonstrates the potential to manipulate VHL's natural function to control diverse cellular activities and address pathological conditions.

Target Protein DegradedDisease ContextKey Research Finding
Lactate Dehydrogenase (LDH) Pancreatic CancerA PROTAC induced >80% LDH degradation in cancer cells and reduced tumor volume. vulcanchem.com
Estrogen-related receptor α (ERRα) Cancer ResearchThis compound serves as a linker-ligand conjugate for developing ERRα degraders. medchemexpress.comxcessbio.com
EGFRL858R/T790M Non-Small Cell Lung CancerA VHL-recruiting PROTAC selectively degraded the mutant EGFR with high potency (DC₅₀ of 5.9 nM). sci-hub.sesci-hub.se

Applications in Proteolysis Targeting Chimera Protac Technology

(S,R,S)-AHPC-C7-amine as a Modular Building Block for PROTAC Synthesis

This compound serves as a versatile, modular building block in the creation of PROTACs. nih.gov It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. vulcanchem.com The "C7" designation refers to the seven-carbon alkyl linker, which provides spatial flexibility for the PROTAC molecule. vulcanchem.com This linker terminates in an amine group, which facilitates its conjugation to ligands that target specific proteins of interest. vulcanchem.com

The stereochemically defined (S,R,S) configuration of the molecule is essential for its biological activity, ensuring the correct orientation for effective binding to the VHL E3 ligase and the target protein. vulcanchem.com This precise three-dimensional structure is a requirement for efficient ubiquitination, the process that marks the target protein for degradation. vulcanchem.com The modular nature of this compound allows for its use in creating a variety of PROTACs by attaching different target protein ligands. nih.gov

Rational Design and Synthesis of Heterobifunctional Degraders

The development of effective PROTACs relies on the rational design and synthesis of these heterobifunctional molecules. nih.gov Key considerations in this process include the selection of the target protein, the choice of the E3 ligase to be recruited, and the nature of the linker connecting the two binding moieties. nih.govnih.gov

The terminal amine group of this compound is a key functional group for its conjugation to various target protein ligands. vulcanchem.com This amine can readily react with corresponding functional groups on the target protein binder, such as carboxylic acids, to form stable amide bonds. This flexibility allows for the creation of a diverse range of PROTACs targeting different proteins. nih.govvulcanchem.com The seven-carbon chain of the linker plays a critical role in optimizing the distance and spatial orientation between the E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex. vulcanchem.com

To accelerate the discovery of new and effective PROTACs, researchers are developing methods for the high-throughput synthesis of PROTAC libraries. nih.govresearchgate.net These libraries consist of a large number of different PROTAC molecules, each with variations in the target protein ligand, the E3 ligase ligand, or the linker. nih.gov The modular nature of this compound makes it well-suited for such high-throughput approaches. researchgate.net By combining a variety of target protein ligands with the this compound building block, large libraries of PROTACs can be rapidly synthesized and screened for their ability to degrade specific proteins. nih.govresearchgate.net This approach significantly enhances the efficiency of discovering and optimizing new PROTAC-based therapeutics. nih.gov

Conjugation Strategies for Target Protein Ligands

Specific Protein Targets and Disease Research Applications

The versatility of this compound as a PROTAC building block has led to its application in targeting several proteins of therapeutic interest.

This compound has been utilized in the development of PROTACs designed to degrade Estrogen-Related Receptor Alpha (ERRα). medchemexpress.comxcessbio.combiocat.cominvivochem.com ERRα is a nuclear receptor that has been implicated in the regulation of cellular metabolism and has been identified as a potential therapeutic target in various diseases, including cancer. The use of this compound as the VHL ligand-linker component has enabled the creation of PROTACs that can effectively induce the degradation of ERRα. medchemexpress.comxcessbio.combiocat.cominvivochem.com

Another significant application of this compound is in the development of PROTACs targeting the AKT protein. abmole.com AKT, also known as Protein Kinase B, is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the AKT pathway is a hallmark of many cancers. A related compound, (S,R,S)-AHPC-C8-NH2, which incorporates the same VHL ligand but with a slightly longer C8 linker, has been used to create PROTACs that can induce the degradation of AKT. abmole.com This demonstrates the principle of how modifying the linker length, while retaining the core (S,R,S)-AHPC structure, can be used to target different proteins.

BET Bromodomain Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription. nih.gov They have become significant therapeutic targets in oncology. nih.gov PROTAC technology offers a powerful method for targeting these proteins by inducing their degradation rather than merely inhibiting their function. nih.gov

While this compound provides the VHL-recruiting component and a flexible linker, it is combined with a BET-binding ligand, such as JQ1, to create a BET-degrading PROTAC. glpbio.com The (S,R,S)-AHPC portion of the molecule serves to recruit the VHL E3 ligase. sigmaaldrich.com Several potent BET-degrading PROTACs have been developed utilizing this mechanism. For instance, ARV-771, a PROTAC synthesized using the related (S,R,S)-AHPC-Me VHL ligand, potently degrades BET proteins in castration-resistant prostate cancer (CRPC) cells with a half-maximal degradation concentration (DC₅₀) of less than 1 nM. medchemexpress.com Another example, a PROTAC designated as compound 23 (or BETd-260), showed the ability to degrade BRD4 protein at concentrations as low as 30 picomolar in a leukemia cell line. nih.gov

The mechanism relies on the PROTAC's ability to form a ternary complex between the BET protein and the VHL E3 ligase, which is then marked for proteasomal degradation. biorxiv.org This degradation is blocked by the addition of BET inhibitors or ligands that occupy the E3 ligase, confirming the specific mode of action. nih.gov Research has demonstrated that these BET-degrading PROTACs can be more potent at inhibiting cancer cell growth than their corresponding small molecule inhibitors. nih.gov

BET PROTAC Degrader VHL Ligand Base Target Protein(s) Key Findings
ARV-771(S,R,S)-AHPC-MeBET ProteinsAchieves DC₅₀ <1 nM in CRPC cells. medchemexpress.com
Compound 23 (BETd-260)Cereblon LigandBRD4Degrades BRD4 at 30 pM in RS4;11 leukemia cells; induces tumor regression in vivo. nih.gov
HPP-9Cereblon LigandBET BromodomainsActs as a long-acting Hedgehog pathway inhibitor through prolonged BET degradation. biorxiv.org

Androgen Receptor Degradation

The Androgen Receptor (AR) is a critical driver of prostate cancer, and overcoming resistance to AR-targeted therapies is a major clinical challenge. nih.gov PROTACs that induce the degradation of the AR have emerged as a promising therapeutic strategy. nih.gov These PROTACs typically consist of an AR antagonist connected via a linker to an E3 ligase ligand, such as the (S,R,S)-AHPC core that binds to the VHL E3 ligase.

The process begins when the PROTAC facilitates the formation of a ternary complex between the AR and the E3 ligase. nih.gov This proximity allows the E3 ligase to tag the AR with ubiquitin molecules, marking it for destruction by the 26S proteasome. nih.gov This degradation approach can be effective even against mutant forms of the AR that are resistant to traditional inhibitors.

A notable example is ARCC-4, a potent and selective AR PROTAC that uses a VHL E3 ligase ligand connected to the AR antagonist enzalutamide. ARCC-4 effectively degrades AR in prostate cancer cell lines with a DC₅₀ of 5 nM and achieves up to 98% degradation. It also successfully degrades clinically relevant AR mutants and inhibits cancer cell proliferation.

AR PROTAC Degrader E3 Ligase Ligand AR Ligand Degradation Performance Cell Lines
ARCC-4VHL LigandEnzalutamideDC₅₀ = 5 nM; Dmax = 98%VCaP, LNCaP

Other Emerging Target Protein Degradation Applications

The versatility of the this compound building block is highlighted by its application in developing PROTACs for a variety of other protein targets beyond BETs and the Androgen Receptor. The specific combination of the VHL ligand and the C7 linker has proven effective in the targeted degradation of several other key proteins.

One of the most direct applications for this compound is in the creation of PROTACs to degrade estrogen-related receptor α (ERRα). xcessbio.commedchemexpress.comtargetmol.com Research has identified small-molecule degraders of ERRα utilizing this specific VHL ligand-linker conjugate. xcessbio.commedchemexpress.com

Furthermore, the core structure of (S,R,S)-AHPC connected to a C7 linker has been adapted to target other proteins of therapeutic interest. A study by Sun et al. (2023) used a closely related compound, (S,R,S)-AHPC-amido-C7-acid, to create the first PROTAC directed at lactate (B86563) dehydrogenase (LDH). vulcanchem.com This LDH-directed PROTAC induced over 80% degradation of LDH in pancreatic cancer cells and significantly reduced tumor volume in xenograft models. vulcanchem.com Other PROTACs synthesized with (S,R,S)-AHPC-based linkers have been developed to target BCL-XL and MEK1/2, demonstrating the broad applicability of this chemical scaffold in targeted protein degradation. glpbio.commedchemexpress.com

Target Protein PROTAC Building Block Key Research Finding
Estrogen-related receptor α (ERRα)This compoundUsed as a VHL ligand-linker conjugate for ERRα PROTAC degraders. xcessbio.commedchemexpress.commedchemexpress.com
Lactate Dehydrogenase (LDH)(S,R,S)-AHPC-amido-C7-acidInduced >80% LDH degradation in PANC-1 cells at 100 nM. vulcanchem.com
BCL-XL(S,R,S)-AHPC-Me-C7 esterUsed to synthesize BCL-XL PROTAC degraders. glpbio.com
MEK1/2(S,R,S)-AHPC-Me-12-((4-Bromobutyl)amino)dodecanamideUsed in the synthesis of a novel VHL-recruiting MEK1/2 PROTAC degrader. medchemexpress.com

Structure Activity Relationship Sar and Computational Investigations

Stereochemical Contribution to VHL Binding Affinity

The precise three-dimensional arrangement of atoms, or stereochemistry, within the VHL ligand portion of (S,R,S)-AHPC-C7-amine is paramount for its ability to effectively bind to the VHL E3 ligase. The "(S,R,S)" designation refers to the specific configuration of the chiral centers within the hydroxyproline (B1673980) core of the molecule. This specific stereoisomer has been shown to be critical for high-affinity interactions with the VHL Elongin B/C complex.

X-ray crystallography studies have elucidated the molecular basis for this stereochemical preference. The hydroxyproline moiety of the VHL ligand engages in a network of hydrogen bonds with key amino acid residues in the VHL β-domain, including Ser111 and His110, as well as a structured water molecule. Concurrently, the tert-leucine group fits into a hydrophobic pocket created by Trp117 and Tyr112. The (S,R,S)-configuration ensures the optimal orientation of these functional groups to maximize these favorable interactions, thereby ensuring potent binding to VHL. Any deviation from this specific stereochemistry can lead to a significant loss in binding affinity and, consequently, a reduction or complete loss of PROTAC activity. While both (S,R,S)-AHPC and (S,S,S)-AHPC are used in PROTAC design, they can lead to PROTACs with different properties. acs.orgiris-biotech.de For instance, research has shown that the two VHL diastereoisomers are protonated at a pH of 7. acs.org

Impact of Linker Design on PROTAC Efficacy

Optimization of Alkyl Chain Length and Flexibility

The length of the alkyl chain linker in a PROTAC, such as the C7-amine in this compound, is a key determinant of its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). explorationpub.com Research has consistently shown that both excessively short and overly long linkers can be detrimental to PROTAC activity. medchemexpress.comexplorationpub.com A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing them from binding simultaneously to the PROTAC. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur. explorationpub.com

Studies have demonstrated a significant correlation between linker chain length and PROTAC efficacy. researchgate.netnih.gov For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a systematic variation of the linker length revealed that a 16-atom chain length was optimal for inducing ER degradation. nih.govresearchgate.netnih.gov This highlights the necessity of fine-tuning the linker length to achieve maximal degradation of the target protein. nih.govnih.gov The C7 alkyl chain in this compound provides a balance of length and flexibility, which can be a good starting point for optimization in the design of new PROTACs. xcessbio.com

PROTAC ComponentLinker CharacteristicImpact on EfficacyReference
This compoundC7 alkyl chainProvides a balance of length and flexibility for initial PROTAC design. xcessbio.com
ER-α targeting PROTACsVarying linker lengthsA 16-atom chain length was found to be optimal for ER degradation. nih.govresearchgate.netnih.gov
General PROTACsToo short linkerCan cause steric clashes, preventing ternary complex formation. explorationpub.com
General PROTACsToo long linkerMay not effectively bring proteins into proximity for ubiquitination. explorationpub.com

Influence of Linker Geometry and Rigidity

Beyond length, the geometry and rigidity of the linker are also critical design considerations. The C3 spacer in some VHL ligands, for example, is noted to balance flexibility and rigidity for efficient ternary complex formation. While a flexible linker, like a polyethylene (B3416737) glycol (PEG) or a simple alkyl chain, can allow for more conformational freedom in forming the ternary complex, a more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially increasing its potency. The choice between a flexible and a rigid linker is often target-dependent and requires empirical investigation. The C7 alkyl chain in this compound offers a degree of rotational freedom, which can be advantageous in accommodating the surfaces of different target proteins.

Computational Approaches in this compound Research

The complexity of the interactions governing PROTAC-mediated protein degradation has spurred the development and application of computational methods to aid in their rational design. nih.gov These in silico approaches provide valuable insights into the molecular determinants of PROTAC efficacy.

Molecular Docking and Dynamics Simulations for Ligand-E3 Ligase Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to proteins. In the context of this compound, these methods can be used to model the interaction of the VHL ligand portion with the VHL E3 ligase. Docking can predict the most likely binding pose of the ligand in the VHL binding pocket, while MD simulations can provide a dynamic view of the stability of this interaction over time. These simulations can help to rationalize the importance of the (S,R,S) stereochemistry and identify key intermolecular interactions that contribute to binding affinity. Furthermore, computational studies can be used to probe the effects of modifications to the ligand, guiding the synthesis of new derivatives with improved VHL binding. For example, computational analysis was used to characterize the CDO1-binding region involved in VHL recruitment. nih.gov

Predictive Modeling for Ternary Complex Stability

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. nih.gov Computational modeling has emerged as a valuable tool for predicting the stability of these complexes. nih.gov Such models can take into account the interactions between the PROTAC and both the target protein and the E3 ligase, as well as the protein-protein interactions between the POI and the E3 ligase. nih.gov

Recent advancements have led to the development of novel deep learning frameworks and machine learning-based methods for predicting the structure of PROTAC-induced ternary complexes. nih.govbiorxiv.org These approaches can help to understand how the linker, including its length and composition, influences the geometry and stability of the ternary complex. nih.gov By predicting the stability of the ternary complex formed with a PROTAC containing this compound, researchers can prioritize the synthesis of molecules that are most likely to be effective degraders. These predictive models provide a quantitative framework to dissect the complex process of PROTAC-mediated degradation and can inform the rational design of more potent and selective degraders. nih.gov

In Silico Methods for PROTAC Rational Design

The rational design of Proteolysis-Targeting Chimeras (PROTACs) is a complex, multi-faceted process that increasingly relies on computational, or in silico, methods to predict and optimize the efficacy of these heterobifunctional molecules. For PROTACs incorporating the this compound moiety, which serves as a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand VH032, these computational approaches are indispensable for navigating the vast chemical space of possible designs. frontiersin.orgrsc.org The primary goal of these methods is to model and evaluate the formation of a stable and effective ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and the E3 ligase. researchgate.net

The design process for a PROTAC containing this compound involves the strategic integration of a warhead that binds the POI, the VHL-binding anchor, and a linker connecting the two. nih.gov Computational tools are employed at nearly every stage of this process, from initial concept to the refinement of lead candidates.

A typical in silico workflow for designing a PROTAC, such as one utilizing this compound, can be summarized as follows:

Table 1: General In Silico Workflow for PROTAC Design

Step Description Computational Tools/Methods Objective
1. Component Selection & Preparation Selection of a POI ligand (warhead) and an E3 ligase ligand. For this case, the VHL ligand is this compound. Preparation of 3D structures of the POI and the VHL E3 ligase complex, often from the Protein Data Bank (PDB). PDB, Molecular modeling software To gather and prepare the structural starting materials for modeling.
2. Binary Complex Modeling Docking of the respective ligands (warhead and VHL binder) into their protein binding sites if experimental structures are unavailable. AutoDock, PyMOL, Schrödinger Suite To establish the correct binding poses of the two ends of the future PROTAC molecule. acs.org
3. Ternary Complex Assembly Protein-protein docking simulations are performed to predict how the POI and E3 ligase will interact. This generates an ensemble of possible ternary complex orientations. Rosetta, LightDock, ClusPro To identify favorable protein-protein interfaces that can be bridged by a linker. nih.govnih.gov
4. Linker Design & Conformational Sampling The linker, in this case the C7-amine chain of this compound connected to the warhead's linker attachment point, is modeled to span the distance between the two proteins in the docked poses. Its conformational flexibility is explored. Molecular Dynamics (MD) simulations, Monte Carlo sampling To assess whether the linker can adopt a low-energy conformation that supports the ternary complex without introducing strain. biorxiv.org

| 5. Scoring & Ranking | The generated ternary complex models are scored based on various energy functions and geometric criteria. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate binding free energies. | MM/GBSA, Pose occupancy time in MD | To rank candidate PROTAC designs and prioritize the most promising ones for synthesis and experimental validation. researchgate.netchemrxiv.org |

Detailed Research Findings

Ternary Complex Modeling and Prediction: The cornerstone of in silico PROTAC design is the ability to accurately model the ternary complex. The success of a PROTAC is highly dependent on the stability and geometry of this complex, which facilitates the transfer of ubiquitin to the target protein. Computational approaches have been developed to generate ensembles of possible ternary complex structures and, crucially, to distinguish native-like poses from non-productive ones. researchgate.netchemrxiv.org

For PROTACs based on the (S,R,S)-AHPC scaffold, which binds to VHL, structure-based design is heavily utilized. rsc.org The design often starts with the known crystal structure of the VHL E3 ligase bound to a ligand like VH032. frontiersin.org Using this as an anchor point, computational methods explore how a target protein, bound to its respective ligand, can be brought into productive proximity.

Scoring Functions and Cooperativity: Once an ensemble of potential ternary complex structures is generated, scoring functions are applied to rank them. These can range from simple contact scores to more complex binding energy calculations like MM/GBSA. chemrxiv.org A critical concept in PROTAC efficacy is "cooperativity," where the formation of the ternary complex is energetically more favorable than the formation of the two separate binary complexes (PROTAC-POI and PROTAC-E3 ligase). Computational models can help predict cooperativity by calculating the binding energies of the different species.

The table below illustrates the type of data generated from computational analyses to evaluate and rank different PROTAC designs. The values are hypothetical and for illustrative purposes.

Table 2: Illustrative Computational Data for PROTAC Design Evaluation

PROTAC Candidate (Based on this compound) Predicted Binding Energy (MM/GBSA, kcal/mol) Predicted Pose Occupancy (ns) Key Interacting Residues (VHL Side) Key Interacting Residues (POI Side)
Design 1 (C7 Linker) -45.2 85 Ser111, His110 Lys121, Tyr150
Design 2 (C9 Linker) -41.8 62 Ser111, Trp117 Lys121, Glu180

These in silico methods, from initial docking to sophisticated dynamic simulations, provide a rational framework for designing effective PROTACs. By modeling the interactions of molecules like this compound within the complex ternary system, researchers can significantly streamline the discovery process, reducing the need for extensive empirical screening and accelerating the development of novel protein degraders. nih.govacs.org

Table of Mentioned Compounds

Compound Name
This compound
VH032
Pomalidomide
GW3965
KRIBB11
MZ1

Advanced Research Methodologies and Future Research Trajectories

In Vitro Biochemical Assays for E3 Ligase Engagement and Activity

Confirming the direct engagement of a PROTAC with its intended E3 ligase is a critical first step in its validation. For PROTACs synthesized from (S,R,S)-AHPC-C7-amine, the target is the VHL E3 ligase. medchemexpress.com Various in vitro biochemical assays are employed to verify and quantify this interaction.

A primary method is the competition binding assay. In this setup, the ability of the free VHL ligand, (S,R,S)-AHPC, to block the degradation activity of a fully formed PROTAC is assessed. For instance, in studies developing a PROTAC to degrade mutant Epidermal Growth Factor Receptor (EGFRL858R/T790M), pre-treatment of cells with (S,R,S)-AHPC successfully prevented the degradation of the target protein by the PROTAC. sci-hub.sesci-hub.se This outcome demonstrates that the PROTAC's activity is dependent on its engagement with the VHL binding pocket, confirming the intended mechanism of action.

In addition to competition assays, various biophysical techniques are standard in the field for quantifying the binding affinity between the VHL ligand component and the VHL protein. These methods, while not always published for every specific conjugate, include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): Immobilizes the VHL protein on a sensor chip and flows the ligand-linker conjugate over it to measure real-time binding and dissociation kinetics (kon and koff), from which the Kd can be calculated.

Fluorescence Polarization (FP): A fluorescently labeled VHL ligand is displaced by the unlabeled PROTAC, leading to a change in the polarization of the emitted light. This method is well-suited for high-throughput screening to determine the binding affinity of newly synthesized degraders.

These assays are fundamental for establishing a structure-activity relationship (SAR), guiding the optimization of both the VHL-binding moiety and the linker for optimal E3 ligase engagement.

Cell-Based Methodologies for Assessing Protein Degradation

Once E3 ligase engagement is confirmed in vitro, the next crucial step is to assess the PROTAC's ability to induce the degradation of the target protein within a cellular context. Several cell-based methodologies are employed for this purpose.

The most common technique is Western blotting , which allows for the direct visualization and quantification of the target protein's levels following treatment with the PROTAC. Researchers can perform dose-response experiments to calculate the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). Time-course experiments are also conducted to determine the kinetics of degradation, revealing how quickly the protein is removed and whether its levels recover over time due to new protein synthesis. sci-hub.se

To confirm that the observed protein loss is due to the ubiquitin-proteasome system (UPS), a cornerstone of PROTAC methodology, proteasome inhibitor rescue experiments are performed. Cells are co-treated with the PROTAC and a proteasome inhibitor, such as MG132. If the PROTAC-induced protein degradation is blocked or "rescued" in the presence of the inhibitor, it provides strong evidence that the degradation is proteasome-dependent. sci-hub.se

Furthermore, to distinguish between reduced protein levels caused by degradation versus inhibition of new protein synthesis, experiments using a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can be conducted. Co-treatment with CHX can synergize with the PROTAC to enhance the rate of protein loss, helping to isolate and confirm the degradative activity. sci-hub.se

Table 1: Cell-Based Degradation Profile of a VHL-based PROTAC (Compound 14o) Targeting EGFRL858R/T790M
CompoundCell LineTarget ProteinDC50Proteasome-Dependent DegradationReference
PROTAC 14oH1975EGFRL858R/T790M5.9 nMYes (Degradation rescued by MG132) sci-hub.sesci-hub.se

Development of this compound as a Research Tool for Protein Knockdown

This compound is not an end-product but a versatile research tool designed as a chemical building block. medchemexpress.commedchemexpress.com Its utility lies in its "ready-to-conjugate" structure, comprising the VHL ligand and a flexible linker with a reactive terminal amine. This allows medicinal chemists and chemical biologists to readily synthesize novel PROTACs by coupling a ligand for a specific protein of interest (POI) to the C7-amine linker. xcessbio.com

This approach facilitates rapid and efficient targeted protein knockdown for a wide array of proteins, making it a powerful tool for:

Target Validation: By inducing the rapid degradation of a specific protein, researchers can study the resulting biological consequences and validate whether that protein is a viable therapeutic target. This method is often considered more advantageous than genetic knockdown techniques like RNA interference (RNAi) or CRISPR, as it acts at the protein level, can have a more rapid onset, and is often reversible upon withdrawal of the compound. chemshuttle.com

Studying Protein Function: Inducing acute protein loss with a PROTAC allows for precise temporal control in studying a protein's function, avoiding potential compensatory mechanisms that can arise during long-term genetic ablation. chemshuttle.com

Therapeutic Development: The this compound framework has been successfully used to generate potent and selective degraders, such as those targeting the estrogen-related receptor α (ERRα) and mutant EGFR, serving as leads for potential therapeutic agents. medchemexpress.comsci-hub.se

The development of such modular tools significantly accelerates the exploration of the "degradable" proteome and the generation of novel chemical probes for biomedical research.

Comparative Analysis with Other E3 Ligase Ligands and PROTAC Platforms

The efficacy of a PROTAC is determined by the interplay of its three components: the POI ligand, the E3 ligase ligand, and the linker. This compound utilizes a VHL ligand, but other E3 ligases, most notably Cereblon (CRBN), MDM2, and cIAP1, are also commonly recruited for targeted degradation. medchemexpress.com

Comparative studies have shown that the choice of E3 ligase can be critical for achieving effective degradation of a specific target. In the development of degraders for EGFRL858R/T790M, PROTACs were synthesized using ligands for VHL, MDM2, CRBN, and cIAP1. The results demonstrated that only the VHL and MDM2-based PROTACs induced significant degradation, while the CRBN and cIAP1 versions were ineffective, highlighting the importance of matching the E3 ligase to the target protein for productive ternary complex formation. sci-hub.se

Table 2: Comparative Efficacy of PROTACs with Different E3 Ligase Ligands for EGFRL858R/T790M Degradation
E3 Ligase Ligand UsedTarget ProteinCell LineDegradation PotentialReference
VHL LigandEGFRL858R/T790MH1975Moderate to High sci-hub.se
MDM2 LigandEGFRL858R/T790MH1975Moderate sci-hub.se
CRBN LigandEGFRL858R/T790MH1975No obvious degradation sci-hub.se
cIAP1 LigandEGFRL858R/T790MH1975No obvious degradation sci-hub.se

The linker component is equally crucial. The length and composition of the linker dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and influence the PROTAC's physicochemical properties. A comparative analysis of a related compound, (S,R,S)-AHPC-amido-acid, with different linker lengths showed that a seven-carbon (C7) linker was superior to a five-carbon (C5) linker. The C7 linker provided an optimal span between the VHL ligand and the target, resulting in significantly higher degradation efficiency and better solubility. vulcanchem.com

Table 3: Impact of Linker Length on Degradation Efficacy of an LDH-directed PROTAC
CompoundLinker LengthTarget ProteinDegradation EfficiencyReference
(S,R,S)-AHPC-amido-C7-acid based PROTAC7 CarbonsLactate (B86563) Dehydrogenase (LDH)>80% degradation at 100 nM vulcanchem.com
(S,R,S)-AHPC-amido-C5-acid based PROTAC5 CarbonsLactate Dehydrogenase (LDH)40% lower degradation vs C7 vulcanchem.com

Exploration of Novel Degradation Mechanisms Beyond UPS

The established mechanism for PROTACs derived from this compound involves hijacking the VHL E3 ligase to induce poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome. sci-hub.sevulcanchem.com This reliance on the ubiquitin-proteasome system (UPS) is the foundation of current PROTAC technology.

However, the broader field of targeted degradation is actively exploring alternative cellular degradation pathways to overcome potential limitations of the UPS, such as resistance mechanisms or the inability to degrade certain types of proteins like large aggregates. While there is currently no published evidence of this compound itself being used for non-UPS degradation, these emerging areas represent important future research trajectories for the field.

One major area of exploration is the autophagy-lysosome pathway . Researchers are developing novel chimeric molecules designed to recruit targets to the autophagy machinery for degradation in the lysosome. Examples of these technologies include:

Autophagy-TArgeting Chimeras (AUTACs): These molecules tag a target protein for autophagic degradation by inducing its K63-linked polyubiquitination, which is recognized by autophagy receptors.

LYsosome-TArgeting Chimeras (LYTACs): This technology is designed to degrade extracellular and membrane-bound proteins by linking them to receptors that undergo lysosomal trafficking.

Although these systems utilize different mechanisms and chimeric structures than traditional PROTACs, the core principle of induced proximity remains. Future research may explore whether E3 ligase-binding moieties like (S,R,S)-AHPC could be adapted or combined with other motifs to engage alternative degradation pathways, potentially expanding the scope of proteins that can be targeted for removal.

Compound Reference Table

Abbreviation / CodeFull Chemical Name / Description
This compound(2S, 4R)-1-[(2S)-2-(8-aminooctanamido)-3, 3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1, 3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
(S,R,S)-AHPC(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide; a VHL ligand.
(S,R,S)-AHPC-amido-C7-acidAn analogue of (S,R,S)-AHPC with a seven-carbon linker terminating in an amido-acid group.
(S,R,S)-AHPC-amido-C5-acidAn analogue of (S,R,S)-AHPC with a five-carbon linker terminating in an amido-acid group.
VH032A common name for the parent VHL ligand structure from which (S,R,S)-AHPC is derived.
PROTACProteolysis-Targeting Chimera
ERRαEstrogen-Related Receptor α
EGFREpidermal Growth Factor Receptor
LDHLactate Dehydrogenase
MG132A peptide aldehyde that acts as a potent, cell-permeable proteasome inhibitor.
CHXCycloheximide; a eukaryotic protein synthesis inhibitor.
VHLvon Hippel-Lindau
CRBNCereblon
MDM2Mouse double minute 2 homolog
cIAP1Cellular inhibitor of apoptosis protein 1
UPSUbiquitin-Proteasome System

Q & A

Q. What is the molecular mechanism of (S,R,S)-AHPC-C7-amine in targeted protein degradation?

this compound functions as an E3 ligase ligand-linker conjugate in proteolysis-targeting chimeras (PROTACs). Its VHL ligand component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, enabling ubiquitination and subsequent proteasomal degradation of target proteins like estrogen-related receptor α (ERRα). The C7-amine linker facilitates covalent binding to a warhead molecule targeting the protein of interest .

  • Key methodological considerations:
  • Verify ternary complex formation via co-immunoprecipitation assays.
  • Quantify degradation efficiency using Western blotting or cellular thermal shift assays (CETSA).
  • Optimize linker length to balance binding affinity and proteasome recruitment .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

Purity validation requires analytical techniques such as reverse-phase HPLC (≥95% purity) and mass spectrometry to confirm molecular weight. Stability assessments under physiological conditions (e.g., PBS buffer at 37°C) should be conducted via LC-MS over 24–72 hours to detect hydrolysis or oxidation byproducts. For cellular studies, use fresh DMSO stock solutions (<3 freeze-thaw cycles) to avoid compound degradation .

  • Critical steps:
  • Include batch-specific certificates of analysis from suppliers.
  • Monitor solubility in aqueous buffers using dynamic light scattering (DLS).
  • Validate bioactivity via dose-response curves in target cell lines .

Advanced Research Questions

Q. How can researchers optimize the linker chemistry of this compound to enhance PROTAC efficacy?

Linker optimization involves balancing hydrophobicity, flexibility, and steric effects. For this compound, the C7 alkyl chain provides moderate rigidity, but substituting with polyethylene glycol (PEG) units or aromatic spacers may improve solubility and ternary complex stability. Comparative studies using analogues (e.g., (S,R,S)-AHPC-C5-NH2 or PEGylated variants) can identify structure-activity relationships. Computational modeling (e.g., molecular dynamics simulations) aids in predicting linker conformations .

  • Experimental strategies:
  • Synthesize derivatives with varied linker lengths and functional groups.
  • Assess cellular permeability via Caco-2 monolayer assays.
  • Correlate linker properties with degradation efficiency (DC50 values) and selectivity .

Q. What experimental controls are essential when investigating off-target effects of this compound-based PROTACs?

Controls must account for ligand-dependent degradation and nonspecific ubiquitination. Include:

  • Negative control : PROTAC lacking the target-binding warhead.
  • Competitive inhibition : Co-treatment with excess VHL ligand (e.g., (S,R,S)-AHPC-Me) to block E3 ligase recruitment.
  • Proteasome inhibition : Use bortezomib or MG-132 to confirm degradation is proteasome-dependent.
  • CRISPR/Cas9 knockout : Validate target specificity by testing in VHL- or ERRα-deficient cell lines .

Q. How should researchers address contradictory data in degradation kinetics between in vitro and in vivo models?

Discrepancies often arise from differences in cellular uptake, protein turnover rates, or metabolic clearance. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models.
  • Tissue-specific activity assays : Use organoids or ex vivo tissue slices to bridge in vitro and in vivo findings.
  • Multi-omics integration : Combine proteomics (degradation efficiency) with transcriptomics (compensatory pathways) to contextualize results .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent degradation by this compound?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate DC50 and maximal degradation (Dmax). For heterogeneous cell populations, apply Bayesian hierarchical models to account for variability. Report confidence intervals and p-values from triplicate experiments. Normalize data to housekeeping proteins (e.g., GAPDH) and include vehicle-treated controls .

Q. How can researchers differentiate between target degradation and transcriptional downregulation in PROTAC studies?

Perform time-course experiments: degradation typically occurs within hours (via proteasomal action), whereas transcriptional effects manifest over days. Use cycloheximide chase assays to inhibit new protein synthesis and confirm degradation kinetics. Complementary RNA-seq or qPCR analyses can rule out transcriptional changes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.